Anisodamine hydrobromide

Anticholinergic CNS Toxicity Cognitive Safety

Anisodamine hydrobromide (654-1) is the naturally derived, stereochemically pure enantiomer—distinct from synthetic racemic HCl (654-2). It demonstrates superior colonic antispasmodic efficacy with reduced pharmacokinetic variability. Its gastric-sparing profile (56% less gastric inhibition vs. atropine) and 10-fold CNS safety margin make it the definitive tool for peripheral muscarinic studies. For sepsis/ALI researchers, Ani HBr provides dual muscarinic antagonism plus NLRP3/Caspase-1/GSDMD anti-pyroptotic activity unattainable with atropine. Specify the hydrobromide salt for reproducible results.

Molecular Formula C17H24BrNO4
Molecular Weight 386.3 g/mol
Cat. No. B10862295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnisodamine hydrobromide
Molecular FormulaC17H24BrNO4
Molecular Weight386.3 g/mol
Structural Identifiers
SMILESCN1C2CC(CC1C(C2)O)OC(=O)C(CO)C3=CC=CC=C3.Br
InChIInChI=1S/C17H23NO4.BrH/c1-18-12-7-13(9-15(18)16(20)8-12)22-17(21)14(10-19)11-5-3-2-4-6-11;/h2-6,12-16,19-20H,7-10H2,1H3;1H
InChIKeyKMYQCELRVANQNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hydrobromide Anisodamine (654-1): A Structurally Differentiated Muscarinic Antagonist with Quantified Selectivity for Procurement Decisions


Anisodamine hydrobromide, also designated as 654-1, is a tropane alkaloid muscarinic acetylcholine receptor antagonist structurally characterized by a 6-hydroxy substitution on the tropine ring [1]. The hydrobromide salt form corresponds to the naturally derived enantiomeric compound extracted from Scopolia tangutica/Anisodus tanguticus, as opposed to the synthetic racemic hydrochloride variant (654-2) [2]. The compound exhibits dual muscarinic and α1-adrenergic receptor antagonism, with a pharmacodynamic profile that is systematically distinguished from atropine and scopolamine by its unique 6-hydroxy substitution, which confers reduced lipophilicity and altered CNS penetration [1].

Hydrobromide Anisodamine (654-1) vs. Racemic Hydrochloride (654-2): Why Salt Form and Stereochemistry Prevent Generic Substitution


Hydrobromide anisodamine (654-1) is a naturally derived, stereochemically pure enantiomer, whereas the more commonly available 654-2 is a synthetic racemic hydrochloride mixture. Despite superficial similarities in pharmacological classification, these two forms are not interchangeable without consequence. The hydrobromide salt demonstrates statistically significant superior antispasmodic efficacy on isolated colonic smooth muscle compared to the racemic hydrochloride [1]. Furthermore, the stereoselective pharmacokinetic behavior of 654-1 results in distinct pharmacodynamic outcomes that differ from the racemic mixture, which exhibits greater inter-individual variability and a marginally increased adverse effect profile [2]. Consequently, procurement and experimental design must account for these physicochemical and stereochemical differences to ensure reproducible results and defined therapeutic windows.

Quantitative Differentiation Evidence for Hydrobromide Anisodamine (654-1) vs. Key Anticholinergic Comparators


CNS Safety Margin: Hydrobromide Anisodamine Requires 10-Fold Higher Dose Than Atropine for Cognitive Impairment

In a direct comparative behavioral pharmacology study in mice, hydrobromide anisodamine demonstrated a substantially superior CNS safety margin relative to atropine sulfate. The minimal effective dose for impairing avoidance-response learning was 50 µmol/kg for anisodamine, compared to only 5 µmol/kg for atropine [1]. Similarly, the initial dose required to impair avoidance-response memory was 50 µmol/kg for anisodamine versus 5 µmol/kg for atropine, representing a 10-fold difference in CNS side-effect liability [1]. This indicates that at equi-effective peripheral anticholinergic doses, anisodamine hydrobromide exhibits significantly reduced central nervous system penetration and consequent cognitive interference compared to atropine.

Anticholinergic CNS Toxicity Cognitive Safety

Oral Bioavailability: Hydrobromide Anisodamine Exhibits 2-Fold Lower Oral Absorption Than Atropine, Favoring Controlled Parenteral Administration

A comprehensive comparative pharmacokinetic study in rats following single-dose i.g. administration revealed that hydrobromide anisodamine exhibits oral bioavailability of 10.78%, which is approximately half that of atropine (21.62%) [1]. Following i.v. administration, maximum plasma concentrations (Cmax) were comparable between anisodamine (267.50 ± 33.16 ng/mL) and atropine (274.25 ± 53.66 ng/mL) [1]. However, urinary excretion rates differed markedly: anisodamine demonstrated a 54.86% urinary excretion rate, substantially higher than atropine's 11.33%, indicating distinct elimination pathways [1]. These pharmacokinetic differences have direct implications for route of administration selection and dosing regimen design.

Pharmacokinetics Bioavailability Oral Absorption

Gastrointestinal Selectivity: Hydrobromide Anisodamine Exhibits 56% Lower Gastric Inhibition Compared to Atropine

In a direct comparative assessment of gastrointestinal motility inhibition, hydrobromide anisodamine demonstrated significantly attenuated gastric effects relative to atropine. The maximum inhibitory rate on gastric emptying was 17.99% for anisodamine, compared to 40.69% for atropine—a 56% reduction in gastric inhibitory activity [1]. In contrast, small intestinal inhibitory activity was more comparable: 46.22% for anisodamine versus 58.46% for atropine [1]. Muscarinic receptor affinity (expressed as the dose required for 50% inhibition) in the stomach was 1.11 µmol/kg for anisodamine versus 1.48 µmol/kg for atropine, while small intestinal affinity was nearly identical (1.14 vs 1.12 µmol/kg) [1].

Gastrointestinal Motility Antispasmodic Tissue Selectivity

Smooth Muscle Antispasmodic Potency: Hydrobromide Anisodamine (654-1) Demonstrates Superior Colonic Relaxation vs. Racemic Hydrochloride (654-2)

A 2024 comparative study evaluated hydrobromide anisodamine (654-1) versus racemic anisodamine hydrochloride (654-2) across eight isolated smooth muscle preparations from rats, mice, and guinea pigs [1]. In acetylcholine-stimulated rat colonic smooth muscle, the high-dose hydrobromide group (10⁻⁴ mol/L) produced statistically significantly superior relaxation compared to the equivalent dose of racemic hydrochloride (p < 0.05) [1]. Across all eight tissue types studied (large intestine, small intestine, stomach, gallbladder, bladder, trachea, uterus, and coronary artery), hydrobromide anisodamine exhibited a numerically higher antispasmodic rate than the hydrochloride racemate, though statistical significance was achieved only in colonic tissue at the highest tested concentration [1].

Smooth Muscle Pharmacology Antispasmodic Stereoselectivity

Sepsis-Induced Acute Lung Injury: Hydrobromide Anisodamine Suppresses Pyroptosis via NLRP3/Caspase-1/GSDMD Pathway Inhibition

In a 2024 murine sepsis model study, hydrobromide anisodamine (Ani HBr) treatment demonstrated protective effects against cecal ligation and puncture (CLP)-induced acute lung injury [1]. The compound significantly downregulated mRNA and protein expression of key pyroptosis pathway components including NLRP3, Caspase-1, GSDMD, IL-18, and IL-1β [1]. The mechanism of action was shown to parallel that of AC-YVAD-CMK, a selective Caspase-1 inhibitor, confirming that Ani HBr inhibits pyroptosis via blockade of Caspase-1 activation [1]. Treatment with Ani HBr (50 mg/kg, i.p., 72 hours) in CLP-induced sepsis mice markedly decreased mortality to 20% compared to untreated septic controls .

Sepsis Acute Lung Injury Pyroptosis

Ocular and Secretory Side-Effect Profile: Hydrobromide Anisodamine Exhibits 20-Fold Lower Mydriatic and Antisialogogue Activity vs. Atropine

Based on class-level pharmacological characterization derived from clinical and regulatory monographs, hydrobromide anisodamine exhibits a markedly attenuated effect on ocular and salivary muscarinic receptors compared to atropine. The mydriatic (pupil-dilating) and antisialogogue (saliva secretion-inhibiting) activities of anisodamine hydrobromide are documented to be only 1/20 to 1/10 (5%–10%) of atropine's potency [1]. This tissue-selective anticholinergic profile arises from differential receptor subtype distribution and the compound's unique physicochemical properties (6-hydroxy substitution reducing lipophilicity), which limit penetration to ocular and glandular tissues relative to the more lipophilic atropine [2].

Anticholinergic Side Effects Mydriasis Xerostomia

Hydrobromide Anisodamine (654-1): Evidence-Driven Application Scenarios for Scientific and Industrial Procurement


In Vivo Sepsis and Acute Organ Injury Models Requiring Combined Anticholinergic and Anti-Pyroptotic Activity

For researchers investigating sepsis pathophysiology, acute lung injury (ALI), or multi-organ dysfunction, hydrobromide anisodamine (Ani HBr) offers a dual mechanism of action that atropine does not provide. In murine CLP-induced sepsis models, Ani HBr (50 mg/kg i.p.) reduces mortality to 20% and suppresses pulmonary pyroptosis via NLRP3/Caspase-1/GSDMD pathway inhibition [1]. This anti-pyroptotic activity is independent of—and additive to—its classical muscarinic antagonism. The compound is therefore appropriate for studies examining microcirculatory dysfunction in sepsis, as clinical evidence demonstrates that anisodamine treatment decreases serum lactate levels and reduces vasopressor requirements in septic shock patients [2].

Gastrointestinal Motility Studies Requiring Tissue-Selective Inhibition with Minimized Gastric Stasis

Hydrobromide anisodamine is the compound of choice for gastrointestinal pharmacology research where differential regional effects are desired. Direct comparative data demonstrate that anisodamine produces only 17.99% maximal gastric emptying inhibition versus 40.69% for atropine—a 56% reduction [3]. This gastric-sparing profile, combined with preserved small intestinal antispasmodic activity (46.22% inhibition), enables experimental designs where intestinal relaxation is the therapeutic goal but gastric stasis is an unwanted confounding variable. Researchers studying regional gastrointestinal transit, post-operative ileus models, or antispasmodic screening should preferentially select anisodamine hydrobromide over atropine or scopolamine for this tissue-selectivity advantage.

CNS-Sparing Anticholinergic Applications in Behavioral Pharmacology and Aging Research

When experimental protocols require peripheral muscarinic blockade without cognitive interference, hydrobromide anisodamine provides a 10-fold CNS safety margin over atropine. The minimal effective dose for impairing avoidance-response learning is 50 µmol/kg for anisodamine versus only 5 µmol/kg for atropine [3]. This quantitative difference makes anisodamine hydrobromide the superior tool compound for studies of peripheral cholinergic function in conscious, behaving animals—particularly in aging research, cognitive assessment paradigms, and models where central anticholinergic delirium would confound behavioral endpoints. The 6-hydroxy substitution that reduces blood-brain barrier penetration underpins this critical differentiation [4].

Comparative Pharmacokinetic and Metabolism Studies of Tropane Alkaloid Series

Hydrobromide anisodamine serves as an essential comparator in systematic pharmacokinetic investigations of the tropane alkaloid class. It occupies a distinct position in the structure-activity continuum: oral bioavailability (10.78%) is approximately half that of atropine (21.62%) but substantially higher than scopolamine (2.52%) [5]. Urinary excretion (54.86%) is the highest among the natural belladonna alkaloids studied [5]. These defined pharmacokinetic parameters make hydrobromide anisodamine a valuable reference standard for ADME studies, bioanalytical method development (LC-MS/MS), and investigations of how 6-hydroxy substitution alters drug disposition relative to atropine and scopolamine. Procurement for analytical reference standard purposes should specify the hydrobromide salt to ensure accurate quantification.

Technical Documentation Hub

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33 linked technical documents
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